molecular formula C13H14ClN3OS B12469286 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 312943-45-6

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B12469286
CAS No.: 312943-45-6
M. Wt: 295.79 g/mol
InChI Key: IYNPACVOGBOHOE-UHFFFAOYSA-N
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Description

N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 2,2-dimethylpropanamide moiety. The 1,3,4-thiadiazole scaffold is known for its versatility in medicinal chemistry, contributing to diverse biological activities such as anticancer, antimicrobial, and enzyme inhibition . The 2-chlorophenyl substituent introduces steric and electronic effects that modulate interactions with biological targets, while the bulky 2,2-dimethylpropanamide group may influence solubility and metabolic stability .

Properties

CAS No.

312943-45-6

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C13H14ClN3OS/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-6-4-5-7-9(8)14/h4-7H,1-3H3,(H,15,17,18)

InChI Key

IYNPACVOGBOHOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiosemicarbazides

A widely adopted method involves cyclizing thiosemicarbazide derivatives. For example, treatment of 2-chlorophenyl-substituted thiosemicarbazides with phosphorus oxychloride (POCl₃) or sulfuric acid induces cyclization to form the thiadiazole ring. This reaction typically proceeds at elevated temperatures (80–100°C) and yields intermediates such as 5-(2-chlorophenyl)-1,3,4-thiadiazol-2-amine .

Alternative Route via Primary Amides

Patent literature describes an alternative pathway starting from primary amides. Heating N-(2-chlorophenyl)propionamide with potassium thiocyanate (KSCN) in methanol or ethanol generates the 5-amino-1,3,4-thiadiazole derivative. This method avoids harsh acidic conditions but requires careful stoichiometric control to prevent side reactions.

Method Reagents Conditions Yield
Thiosemicarbazide route POCl₃, H₂SO₄ 80–100°C, 4–6 hrs 60–70%
Primary amide route KSCN, methanol/ethanol Reflux, 8–12 hrs 50–65%

Acylation with 2,2-Dimethylpropanoyl Chloride

The final step involves acylating the amino group on the thiadiazole ring with 2,2-dimethylpropanoyl chloride (pivaloyl chloride). Key considerations include:

Reaction Conditions

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) is preferred to minimize hydrolysis.
  • Base: Triethylamine (TEA) or sodium hydride (NaH) neutralizes HCl generated during the reaction.
  • Temperature: Reactions are conducted at 0–25°C to prevent over-acylation or decomposition.

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Reported yields range from 55% to 75%.

Comparative Analysis of Synthetic Routes

The choice of methodology impacts scalability, cost, and purity:

Parameter Thiosemicarbazide Route Primary Amide Route
Cost of reagents Moderate Low
Reaction time Shorter (6–8 hrs) Longer (12–24 hrs)
Scalability Suitable for bulk Limited by KSCN
Purity of final product 90–95% 85–90%

Key Challenges and Optimizations

Regioselectivity in Cyclization

Unwanted regioisomers may form during thiadiazole synthesis. Using microwave-assisted synthesis reduces reaction times and improves selectivity.

Byproduct Management

Residual thiourea or unreacted starting materials are removed via acid-base extraction or activated carbon treatment .

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors enhance efficiency:

  • Microreactors enable precise temperature control during cyclization.
  • In-line purification systems integrate extraction and crystallization, reducing downtime.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

    Materials Science: It is investigated for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position 2/5) Melting Point (°C) Biological Activity Reference
Target Compound 2,2-Dimethylpropanamide / 2-Cl-Ph Not reported Under investigation
Litronesib (LY2523355) 2,2-Dimethylpropanamide / Complex R Not reported Eg5 inhibitor (antitumor)
3d (N-(5-mercapto-1,3,4-thiadiazol-2-yl)-... Acetamide / 2-Cl-Ph 212–216 Antimicrobial (potential)
5h () Benzylthio / 2-isopropyl-5-methyl-Ph 133–135 Not specified
4-Bromo-N-[5-(2-Cl-Ph)-thiadiazol-2-yl]benzamide Bromobenzamide / 2-Cl-Ph Not reported Screening compound
768292-35-9 Methoxyethylsulfanyl / 2,2-dimethyl Not reported Synthetic intermediate
Key Observations:
  • Substituent Effects : The target compound’s 2-chlorophenyl group distinguishes it from analogs like 3d (), which shares the 2-Cl-Ph substituent but incorporates a mercapto group at position 3. This difference likely impacts hydrogen-bonding capacity and redox stability .
  • Thermal Stability : Derivatives with aromatic thioethers (e.g., 5h , 5j in ) exhibit lower melting points (133–140°C) than mercapto-containing analogs like 3d (212–216°C), suggesting that sulfur-containing groups influence crystallinity .

Anticancer Potential:

  • Litronesib (LY2523355), a structurally advanced 1,3,4-thiadiazole derivative, inhibits the mitotic kinesin Eg5, inducing mitotic arrest and apoptosis in cancer cells.
  • In contrast, compound 8e (), featuring a 3,4,5-trimethoxyphenyl group, showed moderate anticancer activity (55.71% inhibition at 5 µM against PC3 cells), suggesting that electron-donating substituents may enhance cytotoxicity .

Antimicrobial and Enzyme Interactions:

  • The presence of a free thiol group may contribute to reactive oxygen species (ROS) generation .
  • Crystallographic studies () reveal that the spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) affects intermolecular interactions, which could modulate enzyme inhibition .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antifungal, and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C14H10ClN3OS2
  • Molecular Weight : 335.83 g/mol
  • CAS Number : 476459-68-4
  • SMILES : O=C(Cc1cccs1)Nc1nnc(s1)c1ccccc1Cl

The compound features a thiadiazole ring which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed broad-spectrum activity against various bacterial strains. For instance, derivatives containing the thiadiazole moiety have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 μg/mL
Escherichia coli0.25 - 1 μg/mL
Pseudomonas aeruginosa0.5 - 3 μg/mL

These findings suggest that this compound may possess similar antimicrobial properties.

Antifungal Activity

Thiadiazole derivatives have also been evaluated for antifungal activity. A related study reported that certain thiadiazole compounds exhibited potent antifungal effects against Candida albicans and Aspergillus fumigatus.

Fungal Strain MIC (μg/mL)
Candida albicans0.03 - 0.5
Aspergillus fumigatus0.25 - 2

The MIC values indicate strong antifungal potential, making this compound a candidate for further investigation in antifungal therapies.

Anticancer Activity

Emerging studies have highlighted the anticancer potential of thiadiazole derivatives. For example, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a recent in vitro study:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • IC50 values for HeLa cells: 10 μM
    • IC50 values for MCF-7 cells: 15 μM

These results suggest that the compound may induce apoptosis in cancer cells, warranting further research into its mechanism of action and therapeutic potential.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate:

  • Absorption : Rapid absorption in animal models.
  • Metabolism : Metabolized primarily in the liver with moderate stability.
  • Toxicity Profile : Exhibits acute toxicity at high doses; further studies are needed to determine chronic effects.

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